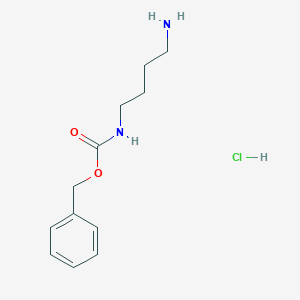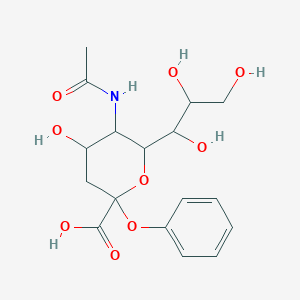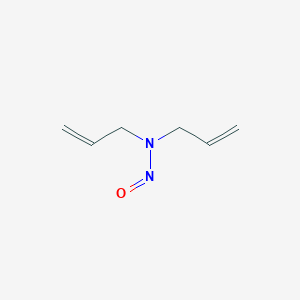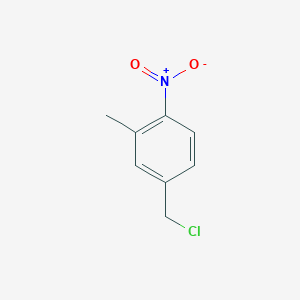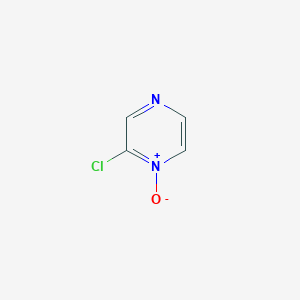
2-Chloropyrazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropyrazine 1-oxide (2-CPO) is a heterocyclic organic compound that belongs to the pyrazine family. It is a white crystalline powder that is soluble in water, ethanol, and ether. 2-CPO is widely used in the field of organic synthesis due to its unique chemical properties, including its ability to act as a nucleophile and a dienophile. In
Wirkmechanismus
The mechanism of action of 2-Chloropyrazine 1-oxide is not fully understood. However, it is believed that 2-Chloropyrazine 1-oxide can act as a nucleophile and a dienophile due to the presence of a nitrogen atom and a double bond in its structure. This allows 2-Chloropyrazine 1-oxide to participate in various organic reactions, including the Diels-Alder reaction and the Michael addition reaction.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Chloropyrazine 1-oxide are not well studied. However, it has been reported that 2-Chloropyrazine 1-oxide can induce DNA damage and apoptosis in cancer cells. In addition, 2-Chloropyrazine 1-oxide has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloropyrazine 1-oxide in lab experiments is its unique chemical properties, which allow it to participate in various organic reactions. In addition, 2-Chloropyrazine 1-oxide is relatively easy to synthesize and has a high yield. However, one limitation of using 2-Chloropyrazine 1-oxide is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-Chloropyrazine 1-oxide. One direction is to explore the mechanism of action of 2-Chloropyrazine 1-oxide in more detail, particularly its ability to induce DNA damage and apoptosis in cancer cells. Another direction is to investigate the potential use of 2-Chloropyrazine 1-oxide as an antimicrobial agent. Additionally, 2-Chloropyrazine 1-oxide can be used as a starting material for the synthesis of new organic compounds with potential applications in various fields.
Synthesemethoden
2-Chloropyrazine 1-oxide can be synthesized through several methods. One common method involves the reaction of 2-chloropyrazine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. Another method involves the reaction of 2-chloropyrazine with sodium hypochlorite and sodium hydroxide. The yield of 2-Chloropyrazine 1-oxide can be improved by optimizing reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Chloropyrazine 1-oxide has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 2-Chloropyrazine 1-oxide has been used as a reagent in organic reactions, such as the Diels-Alder reaction and the Michael addition reaction.
Eigenschaften
CAS-Nummer |
16025-16-4 |
|---|---|
Produktname |
2-Chloropyrazine 1-oxide |
Molekularformel |
C4H3ClN2O |
Molekulargewicht |
130.53 g/mol |
IUPAC-Name |
2-chloro-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3-6-1-2-7(4)8/h1-3H |
InChI-Schlüssel |
WMFVTBWTDDQNRO-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=C(C=N1)Cl)[O-] |
Kanonische SMILES |
C1=C[N+](=C(C=N1)Cl)[O-] |
Andere CAS-Nummern |
16025-16-4 |
Synonyme |
2-Chloropyrazine 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
